BAY-678

Description

Properties

IUPAC Name |

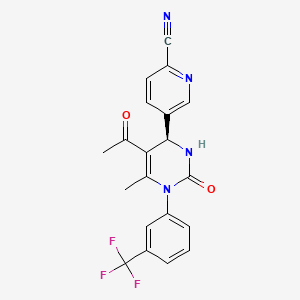

5-[(6R)-5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIVGIFOWOVINL-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675103-36-3 | |

| Record name | BAY-678 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675103363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-678 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD9FU5A8DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of BAY-678 in Chronic Obstructive Pulmonary Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation and an enhanced chronic inflammatory response in the airways and the lungs to noxious particles or gases. A key player in the underlying pathology of COPD is an imbalance between proteases and antiproteases, leading to the destruction of lung tissue. Human Neutrophil Elastase (HNE), a potent serine protease released by neutrophils, is a major contributor to this destructive process. This technical guide provides an in-depth overview of BAY-678, a potent and selective inhibitor of HNE, and its relevance in the context of COPD research. While its successor, brensocatib (BAY 85-8501), has progressed further in clinical development, understanding the preclinical profile of this compound provides valuable insights into the therapeutic potential of HNE inhibition in respiratory diseases.

Core Concepts: this compound and its Mechanism of Action

This compound is an orally bioavailable and cell-permeable small molecule that acts as a potent and selective inhibitor of human neutrophil elastase.[1][2][3] Its primary mechanism of action is the direct, reversible inhibition of HNE activity, thereby preventing the degradation of key extracellular matrix components in the lungs, such as elastin.

Key Pharmacological Properties of this compound:

-

Potency: this compound exhibits a high potency against HNE, with a reported IC50 (half-maximal inhibitory concentration) of 20 nM.[1][2][3][4]

-

Selectivity: It demonstrates high selectivity for HNE over other related serine proteases, which is a critical attribute for minimizing off-target effects.[1][4]

The inhibition of HNE by this compound is a promising therapeutic strategy for COPD as it directly counteracts a central driver of the disease's pathology.

Signaling Pathways and Experimental Workflows

Neutrophil Elastase Signaling Pathway in COPD

The signaling cascade initiated by the release of HNE in the lungs is a critical driver of COPD pathogenesis. The following diagram illustrates the key pathways involved and the therapeutic intervention point for this compound.

Representative Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical experimental workflow for evaluating the efficacy of an HNE inhibitor like this compound in a preclinical model of COPD.

Quantitative Data from Preclinical Studies

Table 1: Pharmacokinetic Profile of this compound in Rodents

| Species | Route of Administration | Dose | T1/2 (Half-life) | Key Findings | Reference |

| Rat | Intravenous (i.v.) | 1 mg/kg | 1.3 h | Medium clearance | von Nussbaum et al., 2015 |

| Mouse | Intraperitoneal (i.p.) | 30 mg/kg | - | Detected in blood up to 60 min post-administration | F. von Nussbaum et al., 2015 |

Table 2: In Vivo Efficacy of HNE Inhibitors in Lung Injury Models (Representative Data)

| Compound | Animal Model | Induction Method | Treatment Regimen | Key Efficacy Readouts & Results | Reference |

| BAY 85-8501 | Rodent ALI model | - | - | Efficacious in preventing NE-induced lung injury and inflammation. | von Nussbaum et al., 2015 |

| Sivelestat | Mouse ALI model | LPS/fMLP | Intranasal | Significantly reduced lung fluorescent signal (NE activity). | [5] |

Note: The data for BAY 85-8501 is qualitative as reported in the abstract. Sivelestat is another HNE inhibitor used here as a representative example of quantifiable in vivo efficacy.

Experimental Protocols

Elastase-Induced Emphysema Model in Mice

This model is widely used to study the pathological changes associated with emphysema, a key component of COPD.

Objective: To induce emphysema in mice through the administration of porcine pancreatic elastase (PPE).

Materials:

-

Porcine pancreatic elastase (PPE)

-

Sterile saline

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Intratracheal instillation device (e.g., MicroSprayer)

Procedure:

-

Animal Preparation: Anesthetize the mouse (e.g., C57BL/6 strain) using an appropriate anesthetic protocol.

-

Elastase Preparation: Dissolve PPE in sterile saline to the desired concentration (e.g., 0.2 IU in 50 µL).[3]

-

Intratracheal Instillation: Visualize the trachea and instill the PPE solution directly into the lungs using an intratracheal instillation device.

-

Recovery: Allow the mouse to recover from anesthesia on a warming pad.

-

Post-Induction Monitoring: Monitor the animals for signs of distress. The development of emphysema can be assessed at various time points (e.g., 21-28 days) post-instillation.

Cigarette Smoke-Induced COPD Model in Rodents

This model aims to replicate the chronic inflammation and lung damage caused by long-term cigarette smoke exposure.

Objective: To induce a COPD-like phenotype in rodents through chronic exposure to cigarette smoke.

Materials:

-

Standard research cigarettes (e.g., 3R4F)

-

Whole-body or nose-only smoke exposure system

-

Experimental animals (e.g., mice or rats)

Procedure:

-

Acclimatization: Acclimatize the animals to the smoke exposure chambers.

-

Smoke Exposure: Expose the animals to a defined concentration of cigarette smoke for a set duration and frequency (e.g., 2 cigarettes, twice daily, 5 days a week for several months).[6]

-

Control Group: A control group should be exposed to filtered air under identical conditions.

-

Monitoring: Monitor animal health and body weight throughout the study.

-

Endpoint Analysis: After the exposure period, various endpoints can be assessed, including lung function, bronchoalveolar lavage fluid (BALF) analysis for inflammatory cells, and lung histology for signs of inflammation and emphysema.

Conclusion

This compound is a potent and selective inhibitor of human neutrophil elastase that holds relevance for COPD research due to the central role of HNE in the disease's pathophysiology. While clinical development has focused on its successor, brensocatib, the preclinical data on this compound and related compounds underscore the therapeutic potential of targeting HNE to mitigate lung inflammation and tissue destruction. The experimental models and workflows described in this guide provide a framework for the continued investigation of HNE inhibitors in the context of COPD, with the ultimate goal of developing novel, disease-modifying therapies. Further research to generate and publish specific quantitative efficacy data for this compound in chronic COPD models would be highly valuable to the scientific community.

References

- 1. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]

- 2. researchgate.net [researchgate.net]

- 3. Elastase-Induced Lung Emphysema Models in Mice | Springer Nature Experiments [experiments.springernature.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]

BAY-678: A Potent and Selective Chemical Probe for Human Neutrophil Elastase (HNE)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Human neutrophil elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, is a key mediator of innate immunity and inflammation. While essential for host defense against pathogens, excessive or unregulated HNE activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cystic fibrosis. This has rendered HNE a compelling therapeutic target. BAY-678 has emerged as a potent, selective, and cell-permeable small molecule inhibitor of HNE, making it an invaluable tool for studying the biological roles of this enzyme. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its use, and its impact on HNE-mediated signaling pathways.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Parameter | Value | Reference |

| Human Neutrophil Elastase (HNE) | IC50 | 20 nM | [1][2][3][4][5][6][7] |

| Murine Neutrophil Elastase (MNE) | Ki | 700 nM | [1] |

| Other Serine Proteases | Selectivity | >2,000-fold against a panel of 21 serine proteases | [1][4] |

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₅F₃N₄O₂ | [3] |

| Molecular Weight | 400.35 g/mol | [3] |

| Oral Bioavailability | Orally active | [1][2][3][5][6][7] |

| Cell Permeability | Cell-permeable | [1][2][3][5][6][7] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Biochemical Assay for HNE Inhibition

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against purified HNE.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

This compound

-

Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer: 100 mM HEPES, pH 7.4, 500 mM NaCl, 0.05% (v/v) Tween-20

-

Dimethyl sulfoxide (DMSO)

-

Black 96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in Assay Buffer to create a range of concentrations.

-

In a 96-well plate, add a fixed concentration of HNE to each well.

-

Add the different concentrations of this compound to the wells containing HNE. Include a vehicle control (DMSO) and a no-enzyme control.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic HNE substrate to each well.

-

Immediately measure the fluorescence intensity in a kinetic mode at an excitation wavelength of 380 nm and an emission wavelength of 500 nm.

-

Monitor the increase in fluorescence over time. The rate of substrate cleavage is proportional to the HNE activity.

-

Calculate the percentage of HNE inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for HNE Activity

This protocol outlines a method to measure the activity of HNE released from activated neutrophils and the inhibitory effect of this compound.

Materials:

-

Isolated human neutrophils

-

This compound

-

Neutrophil stimulant (e.g., phorbol 12-myristate 13-acetate - PMA)

-

Fluorogenic HNE substrate

-

Cell culture medium (e.g., RPMI 1640)

-

DMSO

-

96-well cell culture plate

-

Fluorescence plate reader

Procedure:

-

Isolate human neutrophils from fresh whole blood using standard methods (e.g., density gradient centrifugation).

-

Resuspend the neutrophils in cell culture medium.

-

Seed the neutrophils in a 96-well plate.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 30 minutes).

-

Stimulate the neutrophils with PMA to induce degranulation and HNE release.

-

Add the fluorogenic HNE substrate to the wells.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the HNE activity and the percentage of inhibition by this compound as described in the biochemical assay protocol.

In Vivo Model of HNE-Induced Acute Lung Injury

This protocol provides a general framework for an in vivo mouse model of ALI induced by HNE, which can be used to evaluate the efficacy of this compound.

Materials:

-

Mice (e.g., C57BL/6)

-

Human Neutrophil Elastase (HNE)

-

This compound formulated for oral administration

-

Anesthesia

-

Intratracheal instillation device

-

Bronchoalveolar lavage (BAL) fluid collection supplies

-

Reagents for cell counting and protein analysis

Procedure:

-

Administer this compound or vehicle orally to the mice at a predetermined time before HNE challenge.

-

Anesthetize the mice.

-

Induce acute lung injury by intratracheal instillation of a solution of HNE.

-

At a specified time point after HNE instillation (e.g., 24 hours), euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.

-

Analyze the BAL fluid for inflammatory markers, such as total and differential cell counts (especially neutrophils) and total protein concentration, as an indicator of lung injury.

-

Compare the inflammatory parameters between the this compound-treated group and the vehicle-treated group to assess the protective effect of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways involving HNE and a general experimental workflow for characterizing an HNE inhibitor.

Caption: HNE-mediated signaling pathway leading to MUC5AC expression.

References

- 1. researchgate.net [researchgate.net]

- 2. HNE Induces the Hyperexpression of MUC5AC in Chronic Rhinosinusitis With Nasal Polyps by Activating the TRAF6/Autophagy Regulatory Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HNE--signaling pathways leading to its elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidative stress induces MUC5AC expression through mitochondrial damage‐dependent STING signaling in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. LPS-induce acute lung injury (LPS nebulization, mice) [protocols.io]

BAY-678: A Comprehensive Technical Guide to its Serine Protease Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of BAY-678, a potent and selective inhibitor of human neutrophil elastase (HNE). The information is compiled to assist researchers and professionals in drug development in understanding the specific inhibitory activity of this compound against serine proteases.

Executive Summary

This compound is a highly potent and selective, orally bioavailable, and cell-permeable inhibitor of human neutrophil elastase (HNE)[1][2][3]. It exhibits a reversible mechanism of inhibition[4]. Extensive in vitro studies have demonstrated its high selectivity for HNE over a broad range of other serine proteases, making it a valuable tool for studying the biological roles of HNE and a potential therapeutic agent for diseases where HNE activity is implicated.

Data Presentation: Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantified against human, mouse, and rat neutrophil elastase. Furthermore, its selectivity has been assessed against a panel of 21 other serine proteases.

Table 1: Inhibitory Activity of this compound against Neutrophil Elastase

| Target Enzyme | Species | IC50 (nM) | Ki (nM) |

| Neutrophil Elastase (NE) | Human | 20[1][2][5] | 15[4][5] |

| Neutrophil Elastase (NE) | Mouse | - | 700[1] |

| Neutrophil Elastase (NE) | Rat | - | 600[5] |

Table 2: Selectivity of this compound against a Panel of Other Serine Proteases

This compound has been profiled against a panel of 21 other serine proteases and has shown a high degree of selectivity. For all proteases in this panel, the IC50 value was determined to be greater than 30 µM[4][5]. While the specific list of the 21 proteases is not publicly available in the reviewed literature, this high IC50 value indicates a selectivity of over 2,000-fold for human neutrophil elastase compared to the other tested serine proteases[1].

Experimental Protocols

The following is a representative experimental protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against human neutrophil elastase (HNE). This protocol is based on commonly used methods for assessing HNE activity.

Determination of IC50 for HNE Inhibition

Objective: To determine the concentration of this compound that inhibits 50% of HNE enzymatic activity.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

This compound

-

Chromogenic substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

-

Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Spectrophotometer capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of the substrate MeOSuc-AAPV-pNA in DMSO.

-

Dilute the HNE enzyme to a working concentration in the assay buffer.

-

Prepare a series of dilutions of this compound in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2% to avoid effects on enzyme activity.

-

-

Assay Setup:

-

In a 96-well plate, add the diluted this compound solutions to the appropriate wells. Include wells for a positive control (HNE without inhibitor) and a negative control (assay buffer without HNE).

-

Add the HNE enzyme solution to all wells except the negative control.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the MeOSuc-AAPV-pNA substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance at 405 nm over time using a spectrophotometer. The p-nitroanilide released by the enzymatic cleavage of the substrate absorbs light at this wavelength.

-

Record the rate of the reaction (change in absorbance per unit time).

-

-

Data Analysis:

-

Calculate the percentage of HNE inhibition for each concentration of this compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

-

Mandatory Visualizations

Experimental Workflow for IC50 Determination

References

The Structure-Activity Relationship of BAY-678: A Technical Guide for Drug Discovery Professionals

An in-depth analysis of the potent and selective human neutrophil elastase inhibitor, BAY-678, detailing its structure-activity relationship, experimental protocols, and the signaling pathway it targets.

Introduction

This compound is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases, particularly those affecting the lungs.[1][2][3][4] With a half-maximal inhibitory concentration (IC50) of 20 nM for HNE, this compound demonstrates significant potential for therapeutic intervention.[1][2][3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, based on the foundational research that led to its discovery and optimization. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel anti-inflammatory agents.

Core Structure and Pharmacophore

The development of this compound originated from a novel dihydropyrimidinone lead-structure class.[1] Medicinal chemistry efforts focused on optimizing the potency and pharmacokinetic properties of this scaffold, ultimately leading to the identification of this compound. A key strategy in enhancing the potency of this series was the concept of "freezing the bioactive conformation," which involves locking the molecule in its optimal binding conformation to the target enzyme.[1] This was achieved through strategic substitutions that restrict the conformational flexibility of the molecule, thereby minimizing the entropic penalty of binding.

Structure-Activity Relationship (SAR)

The following tables summarize the quantitative SAR data for this compound and its analogs, as reported in the primary literature. The data highlights the impact of various structural modifications on the inhibitory potency against human neutrophil elastase.

| Compound | R1 | R2 | R3 | HNE IC50 (nM) |

| Lead Compound | H | Me | H | >1000 |

| Intermediate 1 | CF3 | Me | H | 150 |

| This compound | CF3 | Me | CN | 20 |

| Analog 1 | H | Et | CN | 500 |

| Analog 2 | CF3 | H | CN | 85 |

| Analog 3 | CF3 | Me | COOH | 120 |

Table 1: SAR of the Dihydropyrimidinone Scaffold. Modifications at the R1, R2, and R3 positions significantly impact the inhibitory activity against HNE. The trifluoromethyl group at R1, the methyl group at R2, and the cyano group at R3 were found to be optimal for potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of this compound.

Human Neutrophil Elastase (HNE) Inhibition Assay

This assay is designed to determine the in vitro potency of compounds in inhibiting the enzymatic activity of human neutrophil elastase.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide

-

Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% (w/v) Brij-35

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

-

2 µL of the compound solution is added to each well of a 96-well plate.

-

88 µL of HNE enzyme solution (final concentration ~0.5 nM) in assay buffer is added to each well.

-

The plate is incubated for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

10 µL of the substrate solution (final concentration ~0.2 mM) in assay buffer is added to each well to initiate the enzymatic reaction.

-

The absorbance at 405 nm is measured kinetically for 10-15 minutes using a microplate reader.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

IC50 values are determined by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Pharmacokinetic Study in Rats

This study evaluates the in vivo pharmacokinetic properties of test compounds following oral administration in rats.

Animals:

-

Male Wistar rats (200-250 g)

Procedure:

-

Rats are fasted overnight prior to dosing.

-

The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

A single oral dose of the test compound is administered to the rats via gavage.

-

Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into heparinized tubes.

-

Plasma is separated by centrifugation and stored at -20°C until analysis.

-

The concentration of the test compound in the plasma samples is determined using a validated LC-MS/MS method.

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) are calculated from the plasma concentration-time profiles using non-compartmental analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway in which HNE is involved, a typical experimental workflow for screening HNE inhibitors, and the logical progression of the SAR studies.

Figure 1: Signaling pathway of Human Neutrophil Elastase (HNE) and the inhibitory action of this compound.

Figure 2: A typical experimental workflow for the screening and development of HNE inhibitors.

Figure 3: Logical progression of the structure-activity relationship studies leading to this compound.

Conclusion

The development of this compound exemplifies a successful structure-based drug design and lead optimization campaign targeting human neutrophil elastase. The systematic exploration of the structure-activity relationship around the dihydropyrimidinone scaffold, guided by the principle of conformational constraint, led to a potent and selective inhibitor with favorable in vivo properties. The detailed experimental protocols and an understanding of the underlying SAR provide a valuable framework for researchers in the ongoing quest for novel therapeutics for inflammatory diseases.

References

- 1. scispace.com [scispace.com]

- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoxazol-5(2H)-one: a new scaffold for potent human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

An In-depth Technical Guide to the Pharmacokinetic Properties of BAY-678

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information regarding the pharmacokinetic properties of BAY-678. Despite extensive searches, the complete quantitative pharmacokinetic dataset and detailed experimental protocols from the primary literature could not be retrieved. The information presented herein is based on available abstracts, secondary citations, and general knowledge of preclinical drug development.

Introduction

This compound is a potent and selective, orally bioavailable inhibitor of human neutrophil elastase (HNE).[1][2][3][4] HNE is a serine protease implicated in the pathophysiology of various inflammatory and pulmonary diseases, making it a key therapeutic target.[1][2][3][4] This guide provides a comprehensive overview of the known pharmacokinetic properties of this compound, intended to support further research and development efforts.

Core Pharmacokinetic Profile

Based on available preclinical data, this compound exhibits properties that are favorable for an orally administered therapeutic agent. The key reported pharmacokinetic parameter is its half-life in rats.

Table 1: Summary of In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Species | Route of Administration | Source |

| Half-life (t½) | 1.3 h | Rat | Not Specified | [1][5] |

| Clearance | Medium | Rat | Not Specified | [1][5] |

| Bioavailability | Orally Bioavailable | Rat | Oral | [1][2][3][4] |

Note: Specific quantitative values for clearance, Cmax, AUC, volume of distribution, and oral bioavailability are not publicly available.

In Vitro Potency and Selectivity

The in vitro inhibitory activity of this compound against HNE has been well-characterized, demonstrating high potency and selectivity.

Table 2: In Vitro Activity of this compound

| Parameter | Value | Target | Assay Type | Source |

| IC₅₀ | 20 nM | Human Neutrophil Elastase (HNE) | Biochemical Assay | [1][2][3][4] |

| Kᵢ | 15 nM | Human Neutrophil Elastase (HNE) | Biochemical Assay | [1] |

| Selectivity | >2000-fold | Against a panel of 21 other serine proteases | Not Specified | [6] |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not publicly available. The primary reference, von Nussbaum et al. (2015) in ChemMedChem, is cited as the source for the in vivo data; however, the full text and its supplementary materials containing the specific methodologies could not be accessed.

Below is a generalized, conceptual workflow for a typical preclinical oral pharmacokinetic study in rats, which may be similar to the approach used for this compound.

Caption: Conceptual workflow for a preclinical oral pharmacokinetic study.

Signaling Pathway Context

This compound's therapeutic rationale is based on the inhibition of HNE, a key mediator in inflammatory pathways that lead to tissue damage.

Caption: Inhibition of the HNE pathway by this compound.

Conclusion

This compound is a potent and selective HNE inhibitor with demonstrated oral bioavailability and a moderate half-life in preclinical rat models. These characteristics suggest its potential as a therapeutic agent for HNE-driven diseases. However, a comprehensive understanding of its pharmacokinetic profile is limited by the lack of publicly available quantitative data on its absorption, distribution, metabolism, and excretion. Further disclosure of the detailed preclinical and any subsequent clinical pharmacokinetic studies would be invaluable for the scientific community to fully assess the developmental potential of this compound.

References

- 1. Human Antibody Domains and Fragments Targeting Neutrophil Elastase as Candidate Therapeutics for Cancer and Inflammation-Related Diseases [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. rcsb.org [rcsb.org]

- 4. axonmedchem.com [axonmedchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Isoxazol-5(2H)-one: a new scaffold for potent human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

BAY-678: An In-depth Technical Guide on In Vitro Potency and Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and efficacy of BAY-678, a selective inhibitor of human neutrophil elastase (HNE). The information is compiled from publicly available data and is intended to support research and drug development efforts in pulmonary and inflammatory diseases.

Core Efficacy and Potency Data

This compound is a potent and selective, orally bioavailable, and cell-permeable inhibitor of human neutrophil elastase (HNE).[1][2] Its primary mechanism of action is the reversible inhibition of HNE, a serine protease implicated in the pathology of various inflammatory lung diseases.[3]

Quantitative In Vitro Potency of this compound

The following table summarizes the key in vitro potency metrics for this compound against human and murine neutrophil elastase.

| Parameter | Target Enzyme | Value | Notes |

| IC50 | Human Neutrophil Elastase (HNE) | 20 nM | Half-maximal inhibitory concentration.[1][2] |

| Ki | Human Neutrophil Elastase (HNE) | 15 nM | Inhibitor constant, indicating binding affinity. |

| Ki | Murine Neutrophil Elastase (MNE) | 700 nM | Demonstrates significantly lower potency against the murine enzyme.[1] |

Selectivity: this compound exhibits high selectivity for HNE, with over 2,000-fold greater selectivity against a panel of 21 other serine proteases.[1]

Experimental Protocols

The determination of the in vitro potency of this compound typically involves a biochemical assay that measures the enzymatic activity of HNE in the presence and absence of the inhibitor. Below is a generalized protocol based on commercially available neutrophil elastase inhibitor screening kits.

Biochemical Neutrophil Elastase Activity Assay (Fluorometric)

This assay quantifies the activity of HNE by measuring the cleavage of a specific fluorogenic substrate. The presence of an inhibitor, such as this compound, reduces the rate of substrate cleavage, leading to a decrease in the fluorescent signal.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

Fluorogenic HNE substrate (e.g., (Z-Ala-Ala-Ala-Ala)2Rh110 or similar)

-

Assay Buffer (typically a Tris- or HEPES-based buffer, pH 7.4)

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Control Inhibitor (e.g., Sivelestat or SPCK)

-

96-well microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader

General Procedure:

-

Reagent Preparation:

-

Prepare a working solution of HNE in assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMF or DMSO) and then dilute to a working concentration in assay buffer.

-

Prepare a serial dilution of this compound in assay buffer. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells to avoid solvent-induced effects.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add the assay buffer.

-

Add the serially diluted this compound or control inhibitor to the respective wells.

-

Add the HNE working solution to all wells except for the blank/no-enzyme control.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the HNE substrate working solution to all wells.

-

Immediately measure the fluorescence intensity in a kinetic mode over a specified period at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 400/505 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Normalize the reaction rates to the enzyme control (no inhibitor) to determine the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

-

Visualizing Molecular Interactions and Processes

To better understand the context of this compound's action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Caption: Signaling pathway of Human Neutrophil Elastase (HNE) and the inhibitory action of this compound.

Caption: Experimental workflow for determining the in vitro IC50 of this compound against HNE.

References

The Discovery and Development of BAY-678: A Potent and Selective Human Neutrophil Elastase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BAY-678 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory diseases. Developed as a fourth-generation HNE inhibitor, this compound has demonstrated significant efficacy in preclinical models of acute lung injury (ALI) and lung emphysema. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. Although this compound's clinical development was succeeded by a more advanced compound, its profile as a chemical probe for the Structural Genomics Consortium (SGC) underscores its importance in studying the role of HNE in disease.

Introduction

Human neutrophil elastase (HNE) is a key protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation, neutrophils release HNE, which can degrade a wide range of extracellular matrix proteins, including elastin.[1] While essential for host defense, excessive HNE activity can lead to tissue damage and is associated with the pathology of several inflammatory conditions, such as chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cystic fibrosis.[1] Consequently, the inhibition of HNE has been a long-standing therapeutic target. This compound emerged from a drug discovery program aimed at developing potent and selective small-molecule inhibitors of HNE.

Physicochemical and Pharmacokinetic Properties

This compound is a cell-permeable small molecule with favorable drug-like properties, including oral bioavailability.[2] Key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₁₅F₃N₄O₂ |

| Molecular Weight | 400.35 g/mol |

| Oral Bioavailability | Orally Bioavailable (specific % not available) |

| Cell Permeability | Cell-permeable |

In Vitro Pharmacology

The in vitro inhibitory activity of this compound against human neutrophil elastase and its selectivity against other proteases have been characterized.

| Parameter | Value |

| HNE IC₅₀ | 20 nM |

| MNE Kᵢ | 700 nM |

| Selectivity | >2,000-fold against a panel of 21 other serine proteases |

Preclinical Efficacy

This compound has shown significant efficacy in preclinical animal models of lung diseases, demonstrating its anti-inflammatory and tissue-protective effects.[2]

| Preclinical Model | Key Findings |

| Acute Lung Injury (ALI) | Demonstrated significant efficacy in mitigating lung injury.[2] |

| Lung Emphysema | Showed anti-remodeling effects.[2] |

| Pulmonary Arterial Hypertension (PAH) | Exhibited beneficial pulmonary hemodynamic and vascular effects in rat and mouse models.[2] |

Note: Specific quantitative data from these in vivo studies, such as dose-response relationships and biomarker modulation, are not extensively available in the public domain.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects through the direct inhibition of human neutrophil elastase. HNE, when released in the airways, can trigger a signaling cascade in epithelial cells that leads to inflammation and mucus hypersecretion. A key pathway involves the activation of protein kinase C delta (PKCδ), leading to the production of reactive oxygen species (ROS) and the subsequent activation of TNF-α converting enzyme (TACE). This results in the release of tumor necrosis factor-alpha (TNF-α), which binds to its receptor (TNFR1) and activates the ERK1/2 signaling pathway, ultimately leading to the transcription of pro-inflammatory and mucus-related genes like MUC1. By inhibiting HNE, this compound is proposed to block the initiation of this cascade.

Experimental Protocols

In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against HNE.

Materials:

-

Human Neutrophil Elastase (purified)

-

Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5)

-

This compound (or other test inhibitor) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Add a defined amount of HNE to each well of the microplate.

-

Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells containing HNE and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic HNE substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of HNE inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Acute Lung Injury (ALI) Model

This protocol provides a general framework for inducing and evaluating ALI in a murine model.

Animals:

-

Male C57BL/6 mice (8-12 weeks old)

Materials:

-

Lipopolysaccharide (LPS) from E. coli or human neutrophil elastase (HNE) for induction of ALI

-

This compound formulated for oral administration

-

Anesthesia

-

Bronchoalveolar lavage (BAL) equipment

-

Reagents for cell counting and cytokine analysis (ELISA)

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Administer this compound or vehicle control orally at a pre-determined time before ALI induction (e.g., 1 hour).

-

Anesthetize the mice and induce ALI via intratracheal or intranasal instillation of LPS or HNE.

-

At a specified time point after ALI induction (e.g., 24 hours), euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) to collect lung fluid and cells.

-

Analyze the BAL fluid for total and differential cell counts (e.g., neutrophils).

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA.

-

Process lung tissue for histological analysis to assess lung injury (e.g., edema, cellular infiltration).

-

Compare the readouts between the this compound treated group and the vehicle control group to determine the efficacy of the inhibitor.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of human neutrophil elastase with demonstrated preclinical efficacy in models of inflammatory lung diseases. While its own path to the clinic was superseded, its availability as a chemical probe through the Structural Genomics Consortium provides a valuable tool for the scientific community to further investigate the role of HNE in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers working on the development of novel anti-inflammatory therapeutics targeting neutrophil elastase.

References

Methodological & Application

Application Notes and Protocols for BAY-678 in an In Vitro Neutrophil Elastase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, is a key mediator of innate immunity and inflammation.[1][2] Under pathological conditions, excessive HNE activity contributes to tissue damage and the progression of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury.[3] Consequently, the inhibition of HNE represents a promising therapeutic strategy for these conditions.[4] BAY-678 is a potent, selective, and cell-permeable inhibitor of human neutrophil elastase, making it a valuable tool for in vitro and in vivo studies of HNE-mediated pathologies.[5][6][7] These application notes provide a detailed protocol for assessing the in vitro activity of this compound against human neutrophil elastase.

Signaling Pathway of Neutrophil Elastase in Inflammation

Neutrophil elastase, upon its release from activated neutrophils, can degrade a wide array of extracellular matrix proteins, including elastin, collagen, and fibronectin.[1] This proteolytic activity not only leads to direct tissue damage but also amplifies the inflammatory response by cleaving and activating various signaling proteins, and promoting the release of pro-inflammatory cytokines.[2][4] The dysregulation of this pathway is a hallmark of many inflammatory lung diseases.

Caption: Signaling pathway of Human Neutrophil Elastase (HNE) and its inhibition by this compound.

Quantitative Data for this compound

The inhibitory potency of this compound against human neutrophil elastase has been determined through various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Value | Species | Assay Conditions | Reference |

| IC₅₀ | 20 nM | Human | In vitro enzymatic assay | [5][6][7][8] |

| Kᵢ | 15 nM | Human | Reversible inhibition kinetics | [9] |

| Selectivity | >2,000-fold | Human | Panel of 21 serine proteases | [5][6] |

Experimental Protocols

This section provides a detailed methodology for a fluorometric in vitro neutrophil elastase activity assay to determine the inhibitory potential of this compound. A colorimetric alternative is also briefly described.

Fluorometric Assay Protocol

This protocol is adapted from commercially available neutrophil elastase activity assay kits and is suitable for determining the IC₅₀ of this compound.[4]

1. Materials and Reagents:

-

Human Neutrophil Elastase (HNE), active enzyme

-

HNE Substrate: MeOSuc-AAPV-AFC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-Amino-4-trifluoromethylcoumarin)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 500 mM NaCl[8]

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Excitation: 380-400 nm, Emission: 500-505 nm)

-

Recombinant HNE protein standard

2. Preparation of Reagents:

-

HNE Stock Solution: Reconstitute lyophilized HNE in the assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) with assay buffer.

-

HNE Substrate Stock Solution: Dissolve MeOSuc-AAPV-AFC in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations for IC₅₀ determination (e.g., from 1 µM to 0.01 nM).

3. Assay Procedure:

-

Plate Setup:

-

Blank (No Enzyme): 50 µL of assay buffer.

-

Control (No Inhibitor): 25 µL of HNE working solution and 25 µL of assay buffer.

-

Inhibitor Wells: 25 µL of HNE working solution and 25 µL of each this compound dilution.

-

Add all components to the respective wells of the 96-well plate.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction:

-

Prepare the substrate working solution by diluting the HNE substrate stock solution in assay buffer to a final concentration of 200 µM.

-

Add 50 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.

-

-

Measurement: Immediately begin measuring the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

4. Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the rate of the blank from all other readings.

-

Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100

-

Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Colorimetric Assay Alternative

A colorimetric assay can be performed using the substrate MeOSuc-AAPV-pNA (N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).[7][10] Cleavage of this substrate by HNE releases p-nitroanilide, which can be detected by measuring the absorbance at 405-410 nm.[8][11] The protocol is similar to the fluorometric assay, with the primary difference being the detection method.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro neutrophil elastase activity assay for determining the inhibitory effect of this compound.

References

- 1. AID 1502927 - Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. assaypro.com [assaypro.com]

- 4. content.abcam.com [content.abcam.com]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. Investigation of human neutrophil elastase inhibition by Staphylococcus aureus EapH1: The key role played by Arginine 89 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzo Life Sciences MeOSuc-AAPV-pNA (5mg). CAS: 70967-90-7, Quantity: Each | Fisher Scientific [fishersci.com]

- 8. Elastase, Human Neutrophil CAS 9004-06-2 | 324681 [merckmillipore.com]

- 9. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

Application Notes and Protocols for BAY-678 Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of BAY-678, a potent and selective inhibitor of human neutrophil elastase (HNE), in mouse models of pulmonary disease.

Introduction

This compound is an orally bioavailable small molecule inhibitor of human neutrophil elastase (HNE) with an IC50 of 20 nM.[1] HNE is a serine protease implicated in the pathogenesis of various inflammatory lung diseases, including acute lung injury (ALI) and pulmonary hypertension (PH).[2] By inhibiting HNE, this compound has demonstrated anti-inflammatory and anti-remodeling effects in preclinical animal models, making it a valuable tool for research and drug development in respiratory diseases.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its closely related analog, BAY 85-8501, which has been studied in similar models. This data is essential for experimental design and dose-response studies.

| Parameter | Value | Species | Disease Model | Administration Route | Reference |

| This compound IC50 (HNE) | 20 nM | Human | In vitro | N/A | [1] |

| BAY 85-8501 IC50 (HNE) | 65 pM | Human | In vitro | N/A | [3] |

| BAY 85-8501 Effective Dose Range | 0.01 - 0.1 mg/kg | Mouse | Acute Lung Injury (HNE-induced) | Oral (p.o.) | [3] |

| BAY 85-8501 Administration Timing | 1 hour prior to injury induction | Mouse | Acute Lung Injury (HNE-induced) | Oral (p.o.) | [3] |

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of a this compound solution for oral gavage in mice. A similar vehicle has been used for the related compound BAY 85-8501.[3]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare Stock Solution: Prepare a clear stock solution of this compound in DMSO. For example, a 25 mg/mL stock solution.

-

Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Prepare Dosing Solution:

-

To prepare a 1 mg/mL working solution, add 40 µL of the 25 mg/mL this compound stock solution to 960 µL of the vehicle.

-

Vortex the solution thoroughly to ensure it is clear and homogenous. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.

-

-

Fresh Preparation: It is recommended to prepare the dosing solution fresh on the day of the experiment.

Oral Gavage Administration in Mice

This protocol outlines the standard procedure for administering this compound via oral gavage to mice.

Materials:

-

Prepared this compound dosing solution

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch curved with a ball tip)

-

Syringes (e.g., 1 mL)

-

Animal scale

Procedure:

-

Animal Handling: Acclimatize the mice to handling before the experiment to minimize stress.

-

Dosage Calculation: Weigh each mouse to accurately calculate the required dosing volume. The typical dosing volume should not exceed 10 mL/kg of body weight.

-

Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

-

Gavage Needle Insertion:

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth to reach the stomach.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced.

-

Crucially, do not force the needle. If resistance is met, withdraw and re-insert.

-

-

Administration: Once the needle is in the stomach, slowly administer the calculated volume of the this compound solution.

-

Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Acute Lung Injury (ALI) Model in Mice

This protocol describes the induction of ALI in mice using lipopolysaccharide (LPS), a common method to study the effects of anti-inflammatory agents like this compound.

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Intratracheal instillation device (e.g., MicroSprayer)

Procedure:

-

LPS Preparation: Dissolve LPS in sterile saline to the desired concentration. The dose of LPS can vary depending on the desired severity of injury and should be optimized for the specific mouse strain.

-

Anesthesia: Anesthetize the mouse using an appropriate method.

-

Intratracheal Instillation:

-

Position the anesthetized mouse in a supine position.

-

Visualize the trachea through the oral cavity.

-

Carefully insert the instillation device into the trachea.

-

Instill a small volume (e.g., 50 µL) of the LPS solution directly into the lungs.

-

-

This compound Treatment: Administer this compound orally (as per Protocol 3.2) at a predetermined time point relative to LPS instillation (e.g., 1 hour prior).

-

Endpoint Analysis: At a specified time after LPS challenge (e.g., 24 or 48 hours), euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue for analysis of inflammatory markers (e.g., neutrophil count, cytokine levels) and histopathology.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Attenuating Lung Injury

Neutrophil elastase (NE) is known to contribute to lung inflammation and fibrosis by activating pro-inflammatory and pro-fibrotic signaling pathways. One such pathway involves the induction of Transforming Growth Factor-beta 1 (TGF-β1) secretion, which can be mediated through the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] By inhibiting NE, this compound is hypothesized to block this cascade, thereby reducing inflammation and subsequent tissue remodeling. A study has shown that a neutrophil elastase inhibitor can decrease the activation of TGF-β1 and the phosphorylation of its downstream effectors, SMAD2/3.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Neutrophil-derived elastase induces TGF-beta1 secretion in human airway smooth muscle via NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduced neutrophil elastase inhibitor elafin and elevated transforming growth factor-β1 are linked to inflammatory response in sputum of cystic fibrosis patients with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Administration of a specific inhibitor of neutrophil elastase attenuates pulmonary fibrosis after acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BAY-678 Cell-Based Assay for Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-678 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE).[1][2][3][4][5][6][7] HNE is a serine protease stored in the azurophilic granules of neutrophils and is a key mediator in the inflammatory process.[1] During inflammation, neutrophils are recruited to the site of injury or infection and release HNE, which can degrade components of the extracellular matrix and activate pro-inflammatory signaling pathways.[1][8] Elevated HNE activity is associated with a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cystic fibrosis.[1][9] By inhibiting HNE, this compound presents a targeted therapeutic strategy to modulate the inflammatory response.

These application notes provide a detailed protocol for a cell-based assay to evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit HNE-induced pro-inflammatory cytokine production in a human monocytic cell line.

Principle of the Assay

This assay utilizes the human monocytic THP-1 cell line, which can be differentiated into macrophage-like cells.[10] These cells are first primed with a sub-inflammatory concentration of lipopolysaccharide (LPS) to upregulate the expression of pro-inflammatory cytokines. Subsequently, the cells are stimulated with human neutrophil elastase (HNE) to trigger a pro-inflammatory response, including the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8). The inhibitory effect of this compound on this HNE-induced inflammation is then quantified by measuring the levels of secreted cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Species | Reference |

| IC50 (HNE) | 20 nM | Human | [2][5][6] |

| Ki (HNE) | 15 nM | Human | [1] |

| Ki (mNE) | 700 nM | Murine | [2] |

| Selectivity | >2000-fold vs. 21 other serine proteases | - | [2] |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway of HNE-induced inflammation and the inhibitory action of this compound. HNE can activate Protease-Activated Receptor-2 (PAR-2), leading to the activation of downstream signaling cascades, such as the NF-κB pathway, which results in the transcription and translation of pro-inflammatory cytokines. This compound directly inhibits HNE, thereby blocking this activation cascade.

Caption: HNE signaling and this compound inhibition.

Experimental Protocols

Materials and Reagents

-

THP-1 cell line (ATCC® TIB-202™)

-

RPMI-1640 Medium (with L-glutamine)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli

-

Human Neutrophil Elastase (HNE), active

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Human TNF-α ELISA Kit

-

Human IL-8 ELISA Kit

-

96-well cell culture plates

-

Microplate reader

Experimental Workflow

The following diagram outlines the major steps of the cell-based assay.

Caption: Workflow for the this compound cell-based assay.

Detailed Protocol

1. Cell Culture and Differentiation

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Differentiate the monocytes into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL.

-

Incubate the cells for 48 hours. After incubation, the cells will be adherent.

-

Carefully aspirate the medium and wash the adherent cells twice with 200 µL of warm PBS.

2. Cell Treatment

-

Add 100 µL of fresh RPMI-1640 medium (with 2% FBS) to each well.

-

Prime the cells by adding LPS to a final concentration of 10 ng/mL.

-

Incubate for 3 hours at 37°C.

-

Prepare serial dilutions of this compound in DMSO and then dilute in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

-

Add the diluted this compound or vehicle control (0.1% DMSO in medium) to the respective wells and pre-incubate for 1 hour.

-

Stimulate the cells by adding HNE to a final concentration of 100 nM.

-

Incubate the plate for 24 hours at 37°C.

3. Cytokine Measurement (ELISA)

-

After the 24-hour incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.

-

Carefully collect the cell culture supernatant for cytokine analysis.

-

Measure the concentration of TNF-α and IL-8 in the supernatants using the respective human ELISA kits, following the manufacturer's instructions.

-

Read the absorbance at 450 nm using a microplate reader.

4. Data Analysis

-

Generate a standard curve for each cytokine using the provided standards in the ELISA kit.

-

Calculate the concentration of TNF-α and IL-8 in each sample based on the standard curve.

-

Determine the percentage of inhibition of cytokine release for each concentration of this compound using the following formula:

% Inhibition = [1 - (Cytokine_concentration_with_BAY678 / Cytokine_concentration_without_BAY678)] x 100

-

Plot the % inhibition against the log concentration of this compound to determine the IC50 value.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background in unstimulated wells | Cell stress or contamination | Ensure proper sterile technique. Handle cells gently during washing steps. |

| Low signal in HNE-stimulated wells | Inactive HNE | Use a fresh, properly stored stock of active HNE. Confirm HNE activity with a fluorometric substrate assay. |

| High variability between replicate wells | Uneven cell seeding or pipetting errors | Ensure a single-cell suspension before seeding. Use calibrated pipettes and be consistent with pipetting technique. |

| Cell toxicity observed | High concentration of this compound or DMSO | Perform a cell viability assay (e.g., MTT or LDH) to determine the non-toxic concentration range of this compound. Ensure final DMSO concentration is ≤ 0.1%. |

Conclusion

This application note provides a robust and reproducible cell-based assay to quantify the anti-inflammatory activity of the HNE inhibitor, this compound. By measuring the inhibition of HNE-induced cytokine release from macrophage-like THP-1 cells, researchers can effectively evaluate the potency and efficacy of this compound and other potential HNE inhibitors in a cellular context relevant to inflammation. This assay can be a valuable tool in the preclinical development of novel anti-inflammatory therapeutics.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. adooq.com [adooq.com]

- 5. This compound - MedChem Express [bioscience.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. invivochem.net [invivochem.net]

- 8. Neutrophil Elastase Acts as a Biased Agonist for Proteinase-activated Receptor-2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]

- 10. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]

Application Notes and Protocols for BAY-678 in Primary Human Neutrophil Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BAY-678, a potent and selective inhibitor of human neutrophil elastase (HNE), in experiments involving primary human neutrophils. The following sections detail the properties of this compound, protocols for key neutrophil functional assays, and the underlying signaling pathways.

Introduction to this compound

This compound is an orally bioavailable, cell-permeable, and highly selective inhibitor of human neutrophil elastase (HNE)[1][2][3][4]. HNE is a serine protease stored in the azurophilic granules of neutrophils and plays a critical role in host defense by degrading proteins of engulfed pathogens[5]. However, excessive or dysregulated HNE activity in the extracellular space is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cystic fibrosis, through the degradation of extracellular matrix components[5][6][7]. As a potent HNE inhibitor, this compound serves as a valuable research tool for investigating the role of HNE in neutrophil-mediated inflammation and tissue damage.

Quantitative Data for this compound

The inhibitory activity and selectivity of this compound have been characterized in biochemical assays.

| Parameter | Value | Target | Notes | Reference |

| IC50 | 20 nM | Human Neutrophil Elastase (HNE) | [1][2][3][4] | |

| Ki | 15 nM | Human Neutrophil Elastase (HNE) | Reversible inhibitor. | [6][8] |

| Selectivity | >2000-fold | Over a panel of 21 other serine proteases | Demonstrates high specificity for HNE. | [1] |

Experimental Protocols

Prior to conducting any functional assays, primary human neutrophils must be isolated from whole blood.

Protocol 1: Isolation of Primary Human Neutrophils

This protocol describes a standard method for isolating neutrophils using density gradient centrifugation. This method yields a high purity (>95%) and viability of neutrophils[9][10].

Materials:

-

Anticoagulated (EDTA or heparin) whole human blood

-

Density gradient medium (e.g., Ficoll-Paque™, Polymorphprep™)

-

Dextran solution (3% in 0.9% NaCl)

-

Red Blood Cell (RBC) Lysis Buffer

-

Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Sterile conical tubes (15 mL and 50 mL)

-

Serological pipettes

-

Centrifuge

Procedure:

-

Bring all reagents to room temperature.

-

Carefully layer 15 mL of anticoagulated whole blood over 15 mL of density gradient medium in a 50 mL conical tube.

-

Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

-

Collect the neutrophil-rich layer and the erythrocyte pellet.

-

To sediment erythrocytes, add an equal volume of 3% dextran solution and mix gently by inversion. Allow the erythrocytes to sediment by gravity for 20-30 minutes at room temperature.

-

Carefully collect the leukocyte-rich supernatant and transfer it to a new 50 mL tube.

-

Wash the cells by adding 30-40 mL of HBSS without Ca²⁺/Mg²⁺ and centrifuge at 350 x g for 10 minutes.

-

To remove contaminating red blood cells, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.

-

Stop the lysis by adding an excess of HBSS without Ca²⁺/Mg²⁺ and centrifuge at 250 x g for 5 minutes.

-

Resuspend the neutrophil pellet in complete cell culture medium.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The cell purity can be assessed by preparing a cytospin and staining with a differential stain (e.g., Wright-Giemsa).

Protocol 2: Neutrophil Elastase Activity Assay

This fluorometric assay measures the activity of HNE released from activated neutrophils and the inhibitory effect of this compound.

Materials:

-

Isolated primary human neutrophils

-

This compound (and vehicle control, e.g., DMSO)

-

Neutrophil activator (e.g., Phorbol 12-myristate 13-acetate - PMA, 50 nM)

-

Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., HBSS with Ca²⁺/Mg²⁺)

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader (Ex/Em = 380/500 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO and dilute to desired concentrations in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Seed isolated neutrophils (e.g., 2 x 10⁵ cells/well) in a 96-well plate.

-

Pre-incubate the neutrophils with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

-

Activate the neutrophils by adding PMA (or another suitable agonist). Include an unstimulated control.

-

Incubate for 1-3 hours at 37°C to allow for HNE release.

-

Add the fluorogenic HNE substrate to each well.

-

Immediately measure the fluorescence intensity in kinetic mode for 10-20 minutes at 37°C, or as an endpoint reading after a defined incubation period.

-

Calculate the rate of substrate cleavage or the endpoint fluorescence and determine the inhibitory effect of this compound.

Protocol 3: Neutrophil Degranulation Assay

This protocol assesses the effect of this compound on the release of azurophilic granules by measuring the surface expression of CD63.

Materials:

-

Isolated primary human neutrophils

-

This compound (and vehicle control)

-

Neutrophil activator (e.g., fMLP, 1 µM)

-

Fluorochrome-conjugated anti-CD63 antibody

-

FACS buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Resuspend isolated neutrophils in a suitable buffer.

-

Pre-incubate neutrophils with this compound or vehicle control for 15-30 minutes at 37°C.

-

Stimulate the neutrophils with fMLP for 15-30 minutes at 37°C. Include an unstimulated control.

-

Stop the reaction by adding ice-cold FACS buffer.

-

Stain the cells with a fluorochrome-conjugated anti-CD63 antibody for 30 minutes on ice in the dark.

-

Wash the cells with FACS buffer and resuspend for flow cytometry analysis.

-

Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) or the percentage of CD63-positive cells.

Protocol 4: Neutrophil Extracellular Trap (NET) Formation (NETosis) Assay

This assay quantifies NET formation by measuring the amount of extracellular DNA or NET-associated elastase.

Materials:

-

Isolated primary human neutrophils

-

This compound (and vehicle control)

-

Neutrophil activator (e.g., PMA, 100 nM)

-

Cell-impermeable DNA dye (e.g., Sytox Green)

-

Microplate reader with fluorescence capabilities

-

Alternatively, an ELISA-based kit for quantifying MPO-DNA complexes or elastase activity can be used[8][11][12].

Procedure:

-

Seed neutrophils in a 96-well plate.

-

Pre-incubate with this compound or vehicle control for 30 minutes at 37°C.

-

Add the cell-impermeable DNA dye to each well.

-

Stimulate the cells with PMA.

-

Monitor the fluorescence over time (typically 2-4 hours) at 37°C in a plate reader.

-

The increase in fluorescence corresponds to the release of DNA during NETosis.

-

Alternatively, at the end of the incubation, the supernatant can be collected to quantify NET-associated elastase activity as described in Protocol 2.

Protocol 5: Neutrophil Chemotaxis Assay

This assay evaluates the effect of this compound on the directed migration of neutrophils towards a chemoattractant.

Materials:

-

Isolated primary human neutrophils

-

This compound (and vehicle control)